molecular formula C21H24O6 B14448881 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid CAS No. 74774-55-3

4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid

Cat. No.: B14448881
CAS No.: 74774-55-3
M. Wt: 372.4 g/mol
InChI Key: KYUMFUHAEPSERT-UHFFFAOYSA-N
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Description

4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid is an organic compound with the molecular formula C21H24O6 It is a substituted benzoic acid derivative, characterized by the presence of a carboxyphenoxy group attached to a heptoxy chain, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 4-hydroxybenzoic acid with 7-bromoheptanoic acid, followed by the introduction of the carboxyphenoxy group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and corresponding reduced forms.

    Substitution: Nitro, bromo, or other substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The heptoxy chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: A similar substituted benzoic acid with a benzyloxy group instead of a carboxyphenoxy group.

    4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid.

    7-Bromoheptanoic acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyphenoxy and heptoxy groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

74774-55-3

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

4-[7-(4-carboxyphenoxy)heptoxy]benzoic acid

InChI

InChI=1S/C21H24O6/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H,22,23)(H,24,25)

InChI Key

KYUMFUHAEPSERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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